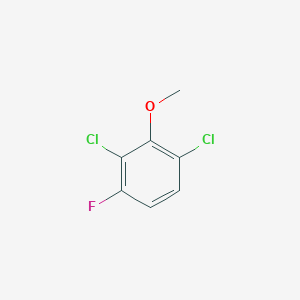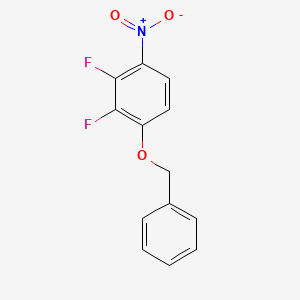
1-(Benciloxi)-2,3-difluoro-4-nitrobenceno
Descripción general
Descripción
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is an organic compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a nitro group attached to a benzene ring
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
- The primary target of this compound is not well-documented in the literature. However, we know that it belongs to the phenol family and is classified as the monobenzyl ether of hydroquinone .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzyloxy group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These interactions are crucial in modulating the activity of enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, the difluoro groups enhance the compound’s stability and resistance to metabolic degradation .
Cellular Effects
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell surface receptors can trigger downstream signaling cascades, impacting cell proliferation, differentiation, and apoptosis . Furthermore, its ability to generate reactive oxygen species (ROS) can induce oxidative stress, affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene exerts its effects through several mechanisms. The compound can bind to specific active sites on enzymes, either inhibiting or activating their function. For instance, it can inhibit the activity of monoamine oxidase (MAO) by forming a covalent bond with the enzyme’s active site, leading to increased levels of neurotransmitters . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with DNA, causing changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range elicits a maximal response, beyond which adverse effects become prominent.
Metabolic Pathways
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate for excretion . The compound’s interaction with metabolic enzymes can affect metabolic flux, leading to changes in the levels of key metabolites involved in energy production and detoxification.
Transport and Distribution
Within cells and tissues, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, modulating its activity and function.
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzyloxylation: The benzyloxy group is introduced through a reaction with benzyl alcohol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2,3-difluoro-4-chlorobenzene: This compound has a chlorine atom instead of a nitro group, resulting in different chemical reactivity and applications.
1-(Benzyloxy)-2,3-difluoro-4-methylbenzene: The presence of a methyl group instead of a nitro group affects the compound’s physical and chemical properties.
1-(Benzyloxy)-2,3-difluoro-4-hydroxybenzene: The hydroxy group introduces different hydrogen bonding interactions and reactivity compared to the nitro group.
Propiedades
IUPAC Name |
2,3-difluoro-1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXFJNTZQMVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

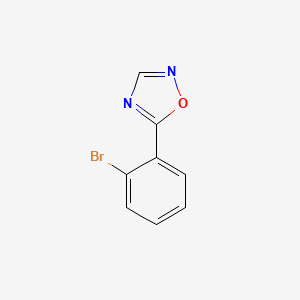
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
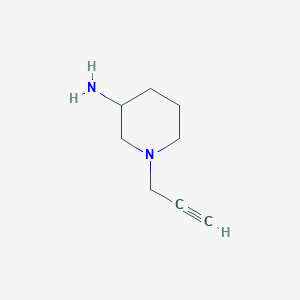
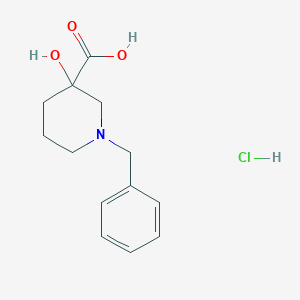
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
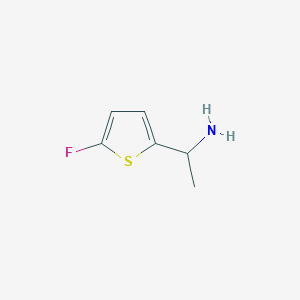

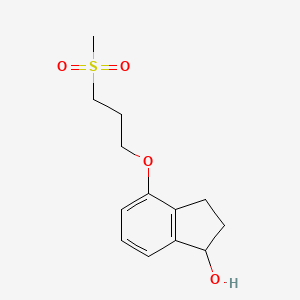
![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

